molecular formula C14H21N3O B15089835 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B15089835
M. Wt: 247.34 g/mol
InChI Key: GQZANQVHLQSZOW-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is an organic compound that features both an allyloxy group and a methylpiperazinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

    Formation of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction where an allyl alcohol reacts with an appropriate aniline derivative under basic conditions.

    Introduction of the Methylpiperazinyl Group: The methylpiperazinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 4-methylpiperazine under suitable conditions, often in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyl aldehyde or allyl carboxylic acid, while nitration of the aniline ring can produce nitro derivatives.

Scientific Research Applications

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in the study of biological receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and the intended therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: This compound lacks the allyloxy group but shares the methylpiperazinyl group and aniline core.

    3-(Allyloxy)aniline: This compound lacks the methylpiperazinyl group but contains the allyloxy group and aniline core.

Uniqueness

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the allyloxy and methylpiperazinyl groups, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-prop-2-enoxyaniline

InChI

InChI=1S/C14H21N3O/c1-3-10-18-14-11-12(15)4-5-13(14)17-8-6-16(2)7-9-17/h3-5,11H,1,6-10,15H2,2H3

InChI Key

GQZANQVHLQSZOW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)OCC=C

Origin of Product

United States

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